molecular formula C19H28N2O4 B13101765 Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13101765
M. Wt: 348.4 g/mol
InChI Key: KALLLGRRDZNOFX-UHFFFAOYSA-N
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Description

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1956334-48-7) is a spirocyclic compound featuring a benzo[b][1,4]oxazepine ring fused to a piperidine moiety. The tert-butyl carbamate (Boc) group at the 1'-position serves as a protective group for the piperidine nitrogen, while the 7-methoxy substituent on the benzo ring influences electronic and steric properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 7-methoxyspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(22)21-11-8-19(9-12-21)7-10-20-15-13-14(23-4)5-6-16(15)24-19/h5-6,13,20H,7-12H2,1-4H3

InChI Key

KALLLGRRDZNOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)OC)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the piperidine ring via a spiro connection. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The final step usually involves the protection of the carboxylate group with a tert-butyl group to enhance the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazepine ring can be reduced to form a more saturated ring system.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxazepine ring can produce a more saturated spiro compound.

Scientific Research Applications

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiro compound reactivity.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-((2-aminophenoxy)methyl)piperidine-1-carboxylate (CAS: 614730-59-5; Similarity: 0.96)

  • Structural Differences: Replaces the spirocyclic benzooxazepine system with a simpler piperidine scaffold. Introduces a (2-aminophenoxy)methyl side chain instead of the 7-methoxy group.
  • The lack of a spirocyclic system reduces conformational rigidity, which may decrease metabolic stability compared to the target compound .

tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 693789-34-3; Similarity: 0.94)

  • Structural Differences :
    • Lacks the 7-methoxy substituent on the benzo ring.
  • Lower polarity may decrease aqueous solubility compared to the target compound. Retains the Boc-protected piperidine and spirocyclic framework, preserving utility as a synthetic intermediate .

1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] (CAS: 1956334-78-3)

  • Structural Differences :
    • Substitutes the Boc group with a benzyl moiety at the 1'-position.
    • Replaces the 7-methoxy group with a bromine atom.
  • Bromine at position 7 offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate for derivatization .

tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1341039-62-0)

  • Structural Differences :
    • Incorporates a ketone (4-oxo) group in the oxazepine ring.
  • Functional Implications :
    • The ketone enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
    • Increased susceptibility to nucleophilic attack at the carbonyl position may limit stability under basic conditions .

Biological Activity

Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O4C_{19}H_{28}N_{2}O_{4} with a molecular weight of 348.4 g/mol. Its structure features a spiro linkage connecting a benzo[B][1,4]oxazepine moiety to a piperidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H28N2O4C_{19}H_{28}N_{2}O_{4}
Molecular Weight348.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Neuroactivity : Interaction with neurotransmitter receptors may influence neurochemical pathways.
  • Anticancer Properties : Potential inhibition of tumor growth and metastasis through modulation of specific signaling pathways.

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of various spiro compounds, including tert-butyl 7-methoxy derivatives. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage.
  • Antitumor Activity :
    In vitro assays demonstrated that tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Biological Activity

The biological activity of tert-butyl 7-methoxy can be compared with other similar compounds:

Compound NameBiological ActivityUnique Aspects
Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Moderate anticancer activityChlorine substitution may enhance receptor binding
Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Significant antimicrobial propertiesFluorine enhances lipophilicity
Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine]Potential neuroprotective effectsDifferent positioning of fluorine affects activity

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis : Multi-step organic synthesis techniques have been employed to produce tert-butyl 7-methoxy derivatives efficiently.
  • Biological Assays : Various assays have been conducted to evaluate cytotoxicity against cancer cell lines (e.g., MDA-MB-231 and HCT116). The IC50 values indicate significant potency relative to standard chemotherapeutics.

Summary of Findings

Overall, the compound shows promise in several areas:

  • Cytotoxicity : Exhibited potent cytotoxic effects in vitro against multiple cancer cell lines.
  • Neuroprotection : Suggested mechanisms include protection against oxidative stress and modulation of neuroinflammatory responses.

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